[1-(Benzenesulfonyl)piperidin-4-ylidene]aminobenzoate
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Overview
Description
[1-(Benzenesulfonyl)piperidin-4-ylidene]aminobenzoate: is a chemical compound with the molecular formula C18H17ClN2O4S It is known for its unique structure, which includes a piperidine ring substituted with a benzenesulfonyl group and an aminobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Benzenesulfonyl)piperidin-4-ylidene]aminobenzoate typically involves the reaction of 1-(benzenesulfonyl)piperidin-4-one with an appropriate aminobenzoate derivative under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: [1-(Benzenesulfonyl)piperidin-4-ylidene]aminobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding amines .
Scientific Research Applications
Chemistry: In chemistry, [1-(Benzenesulfonyl)piperidin-4-ylidene]aminobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the function of specific enzymes or receptors in cellular pathways .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of [1-(Benzenesulfonyl)piperidin-4-ylidene]aminobenzoate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- [1-(Benzenesulfonyl)piperidin-4-ylidene]amino 4-chlorobenzoate
- [1-(Benzenesulfonyl)piperidin-4-ylidene]amino 4-fluorobenzoate
- [1-(Benzenesulfonyl)piperidin-4-ylidene]amino 3,4-dichlorobenzene-1-sulfonate
Comparison: Compared to these similar compounds, [1-(Benzenesulfonyl)piperidin-4-ylidene]aminobenzoate is unique due to its specific substitution pattern and functional groups.
Properties
Molecular Formula |
C18H17N2O4S- |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[[1-(benzenesulfonyl)piperidin-4-ylidene]amino]benzoate |
InChI |
InChI=1S/C18H18N2O4S/c21-18(22)16-8-4-5-9-17(16)19-14-10-12-20(13-11-14)25(23,24)15-6-2-1-3-7-15/h1-9H,10-13H2,(H,21,22)/p-1 |
InChI Key |
ULYFPGKJDWKXPA-UHFFFAOYSA-M |
Canonical SMILES |
C1CN(CCC1=NC2=CC=CC=C2C(=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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